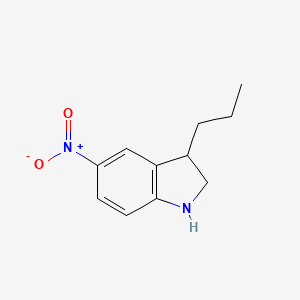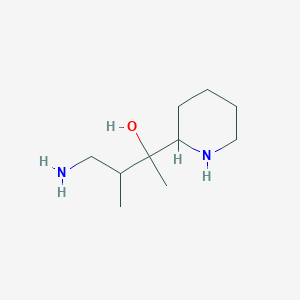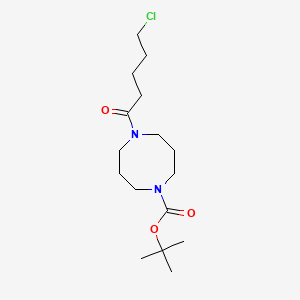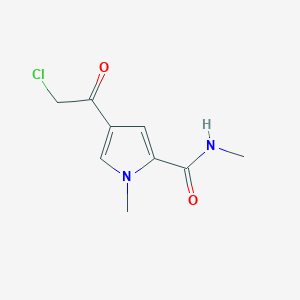
4-(chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyrrole ring, along with a carboxamide group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chloroacetylated pyrrole with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of 4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Nucleophilic Substitution: Chloroacetyl chloride, triethylamine, dichloromethane, nucleophiles (amines, thiols, alcohols)
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF)
Major Products Formed
Nucleophilic Substitution: Amides, thioesters, esters
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives
Reduction: Amines
Wissenschaftliche Forschungsanwendungen
4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide has various scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It is used in biological studies to investigate the effects of pyrrole derivatives on cellular processes and enzyme activities.
Chemical Biology: The compound is employed in chemical biology research to study protein-ligand interactions and to develop chemical probes for target identification.
Industrial Applications: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Wirkmechanismus
The mechanism of action of 4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. The pyrrole ring can interact with aromatic residues in protein binding sites, enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound also contains a chloroacetyl group and exhibits similar biological activities, but it has a different core structure (piperazine and quinazoline) which may result in different pharmacokinetic properties.
Chloroacetamide Derivatives: These compounds are widely used as herbicides and exhibit similar chemical reactivity due to the presence of the chloroacetyl group.
N-chloroacetanilides: These compounds are used in various industrial applications and share similar synthetic routes and reactivity patterns with 4-(2-chloroacetyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide.
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
4-(2-chloroacetyl)-N,1-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-9(14)7-3-6(5-12(7)2)8(13)4-10/h3,5H,4H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
BPIVQHDKXWOOGO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CN1C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13224809.png)
![Butyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13224810.png)
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224820.png)
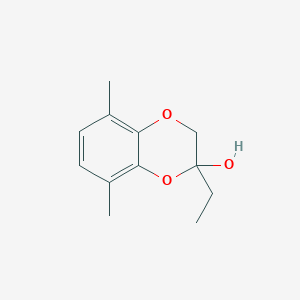
![tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13224843.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13224845.png)
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13224859.png)
![Dimethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13224882.png)
